![molecular formula C17H13N5OS B2608848 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203418-14-7](/img/structure/B2608848.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzimidazole ring, a phenyl ring, and a thiadiazole ring . It is part of a class of compounds known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the desired compound can be obtained . The synthesis process is generally inexpensive and versatile, allowing for the production of a wide range of similar compounds .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques provide detailed information about the compound’s functional groups, atomic connectivity, and overall molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of its functional groups. For instance, the presence of the benzimidazole ring suggests that the compound may exhibit both acidic and basic properties . The compound is likely to be highly soluble in polar solvents due to the presence of multiple polar functional groups .Applications De Recherche Scientifique
Antimicrobial Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been explored for their antimicrobial potential. For instance, thiosemicarbazide derivatives, including imidazole and thiadiazole ring systems, have been synthesized and evaluated for antimicrobial activity. These studies indicate the potential use of such compounds in the development of new antimicrobial agents, highlighting their significance in addressing antibiotic resistance (Elmagd et al., 2017).
Anticancer Properties
Further research into N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives has demonstrated promising anticancer activity. Specifically, studies have shown that compounds featuring the thiadiazole scaffold possess potential anticancer properties. This includes research on Schiff’s bases containing thiadiazole and benzamide groups, which have been evaluated against various human cancer cell lines, suggesting their utility in cancer treatment (Tiwari et al., 2017).
Fluorescence and Photophysical Properties
Compounds containing the N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide structure have been explored for their photophysical properties. Novel fluorescent N,O-chelated fluorine-boron benzamide complexes with thiadiazoles have been synthesized, displaying significant photophysical characteristics such as large Stokes shift and solid-state fluorescence. These properties suggest applications in materials science, particularly in the development of novel fluorescent materials for imaging and sensing applications (Zhang et al., 2017).
Orientations Futures
The wide range of biological activities exhibited by similar compounds suggests that “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” and related compounds could have significant potential for the development of new drugs . Future research could explore this potential further, investigating the compound’s effects on various biological targets and refining its synthesis process to improve yield and purity .
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-10-15(24-22-21-10)17(23)18-12-6-4-5-11(9-12)16-19-13-7-2-3-8-14(13)20-16/h2-9H,1H3,(H,18,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNNNFAWXWYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

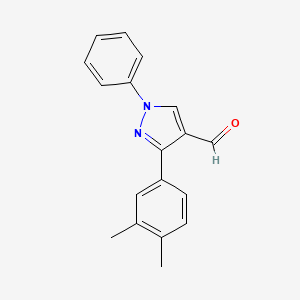
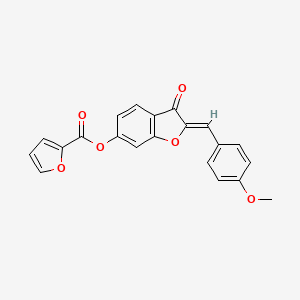
![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)
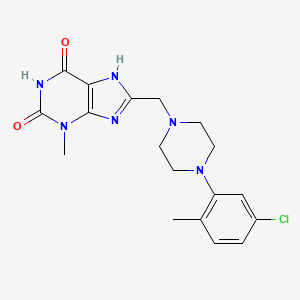
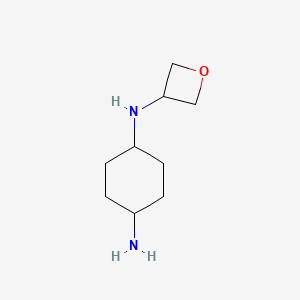

![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)
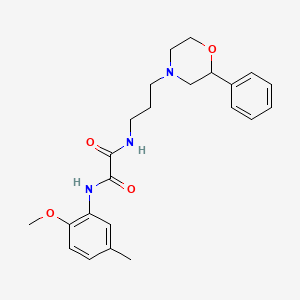
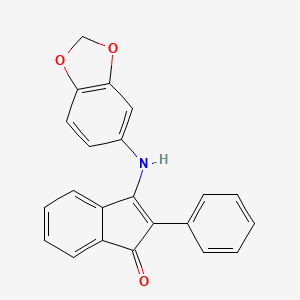
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2608781.png)
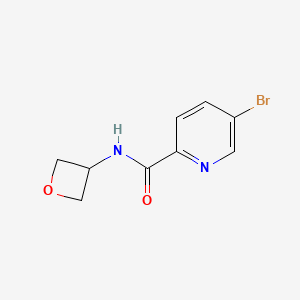
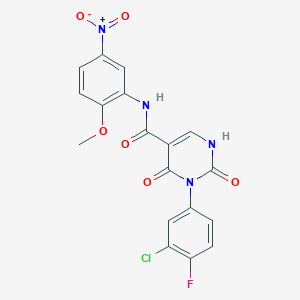
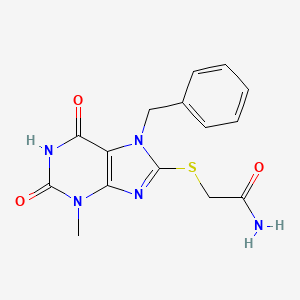
![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)